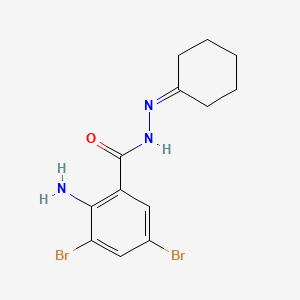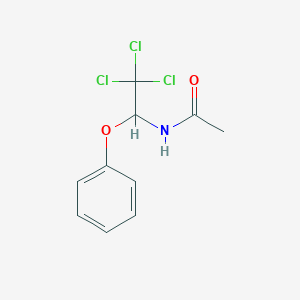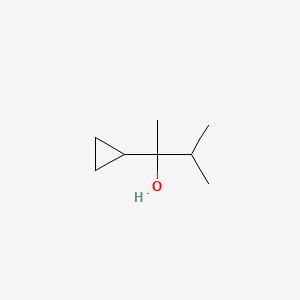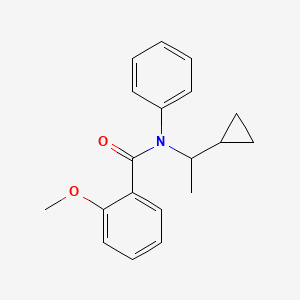![molecular formula C24H23N3O3S2 B11975259 2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11975259.png)
2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3Z)-2-オキソ-3-(4-オキソ-3-ペンチル-2-チオキソ-1,3-チアゾリジン-5-イリデン)-2,3-ジヒドロ-1H-インドール-1-イル]-N-フェニルアセトアミドは、チアゾリジン、インドール、アセトアミド部分を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[(3Z)-2-オキソ-3-(4-オキソ-3-ペンチル-2-チオキソ-1,3-チアゾリジン-5-イリデン)-2,3-ジヒドロ-1H-インドール-1-イル]-N-フェニルアセトアミドの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチには、次の手順が含まれます。
チアゾリジン環の形成: チアゾリジン環は、適切なチオ尿素誘導体をハロケトンと塩基性条件下で反応させることで合成できます。
インドール誘導体の合成: インドール部分は、フェニルヒドラジンとケトンを反応させるフィッシャーインドール合成によって調製できます。
カップリング反応: 次に、チアゾリジンとインドール誘導体は、ジシクロヘキシルカルボジイミド(DCC)などの適切なカップリング試薬を4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で用いてカップリングされます。
アセトアミド形成: 最後に、カップリングされた生成物をピリジンなどの塩基の存在下で無水酢酸と反応させることで、アセトアミド基が導入されます。
工業生産方法
この化合物の工業生産には、収率と純度を高くするために、上記の合成経路の最適化が必要になる可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
2-[(3Z)-2-オキソ-3-(4-オキソ-3-ペンチル-2-チオキソ-1,3-チアゾリジン-5-イリデン)-2,3-ジヒドロ-1H-インドール-1-イル]-N-フェニルアセトアミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化させることができ、スルホキシドやスルホンが生成されます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を用いて還元反応を行うことができ、カルボニル基をアルコールに還元します。
置換: この化合物は、求核置換反応を受ける可能性があり、アミンやチオールなどの求核剤が分子中の脱離基を置換します。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 乾燥エーテル中での水素化リチウムアルミニウムまたはメタノール中での水素化ホウ素ナトリウム。
置換: トリエチルアミンなどの塩基の存在下でのアミンなどの求核剤。
主な生成物
酸化: スルホキシドまたはスルホンの生成。
還元: アルコールの生成。
置換: 新しい官能基を持つ置換誘導体の生成。
科学研究への応用
2-[(3Z)-2-オキソ-3-(4-オキソ-3-ペンチル-2-チオキソ-1,3-チアゾリジン-5-イリデン)-2,3-ジヒドロ-1H-インドール-1-イル]-N-フェニルアセトアミドは、いくつかの科学研究に応用されています。
医薬品化学: この化合物は、がん細胞の増殖に関与する特定の酵素を阻害する能力があるため、抗がん剤としての可能性が研究されています。
有機合成: これは、医薬品や農薬を含むより複雑な分子の合成のためのビルディングブロックとして役立ちます。
材料科学: この化合物のユニークな構造は、特定の電子特性や光学特性を持つ新規材料の開発の候補となっています。
科学的研究の応用
2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
2-[(3Z)-2-オキソ-3-(4-オキソ-3-ペンチル-2-チオキソ-1,3-チアゾリジン-5-イリデン)-2,3-ジヒドロ-1H-インドール-1-イル]-N-フェニルアセトアミドの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。この化合物は、酵素の活性部位に結合してその活性を阻害することができ、それによって細胞プロセスに影響を与えます。関与する経路には、細胞の増殖と生存に不可欠なシグナル伝達経路の阻害が含まれる可能性があります。
類似の化合物との比較
類似の化合物
- 2-[(3Z)-2-オキソ-3-(4-オキソ-3-ペンチル-2-チオキソ-1,3-チアゾリジン-5-イリデン)-1-プロピル-1,3-ジヒドロ-2H-インドール-2-オン
- 2-[(3Z)-2-オキソ-3-(4-オキソ-3-ペンチル-2-チオキソ-1,3-チアゾリジン-5-イリデン)-1-アリル-1,3-ジヒドロ-2H-インドール-2-オン
独自性
2-[(3Z)-2-オキソ-3-(4-オキソ-3-ペンチル-2-チオキソ-1,3-チアゾリジン-5-イリデン)-2,3-ジヒドロ-1H-インドール-1-イル]-N-フェニルアセトアミドの独自性は、特定の官能基の組み合わせにあります。これにより、明確な化学反応性と生物活性が付与されます。これは、さまざまな科学分野での標的指向の研究開発に役立つ貴重な化合物です。
類似化合物との比較
Similar Compounds
- 2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one
- 2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1-allyl-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of 2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C24H23N3O3S2 |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H23N3O3S2/c1-2-3-9-14-26-23(30)21(32-24(26)31)20-17-12-7-8-13-18(17)27(22(20)29)15-19(28)25-16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3,(H,25,28)/b21-20- |
InChIキー |
ZXIROFZCJMWMIF-MRCUWXFGSA-N |
異性体SMILES |
CCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4)/SC1=S |
正規SMILES |
CCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11975185.png)
![7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975193.png)


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11975208.png)

![(5Z)-2-(4-Tert-butylphenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11975220.png)
![4-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11975225.png)
![3-(2,4-dichlorophenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11975233.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975238.png)

![Diisobutyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975248.png)
![Isopropyl (2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975253.png)

